2,2,5-Trimethyl-5-pentylcyclopentan-1-one, also known as Veloutone, is a colorless to pale yellow liquid with a jasmine, lactone-like, and fruity odor []. It is not found naturally but is synthesized for use in scientific research on fragrance development [, ]. Veloutone has a strong and pleasant fragrance profile, making it a valuable compound for perfumers []. Researchers use Veloutone to create or enhance floral notes in perfumes, particularly jasmine and honeysuckle scents [, ].
2,2,5-Trimethyl-5-pentylcyclopentanone is a cyclic ketone with the molecular formula and a CAS number of 65443-14-3. This compound is characterized by its unique structure, featuring a cyclopentane ring with multiple methyl and pentyl substituents. It is known for its pleasant fragrance, making it a valuable ingredient in the perfume industry. The compound has been identified in various natural sources, including the plant Pelargonium tomentosum, which contributes to its aromatic properties .
Research indicates that 2,2,5-trimethyl-5-pentylcyclopentanone exhibits low acute toxicity. In oral studies conducted on rats, the lethal dose (LD50) was found to exceed 6.8 g/kg, suggesting a relatively high safety margin for human exposure . Additionally, patch tests have shown no significant allergic reactions when applied topically at concentrations of 5% .
The synthesis of 2,2,5-trimethyl-5-pentylcyclopentanone can be achieved through various methods:
These methods highlight the versatility in synthesizing this compound while maintaining its structural integrity.
2,2,5-trimethyl-5-pentylcyclopentanone is primarily utilized in the fragrance industry due to its pleasant aroma. Its applications include:
Several compounds share structural similarities with 2,2,5-trimethyl-5-pentylcyclopentanone. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Pentyl-2,5,5-trimethylcyclopentanone | C13H24O | Similar structure but different alkyl groups |
| 3-Methyl-2-(1-oxopropoxy)-2-cyclopenten-1-one | C11H16O | Contains an oxo group and differs in ring structure |
| Dihydroisojasmone | C12H18O | Exhibits similar aromatic properties but different functional groups |
These compounds exhibit varying degrees of reactivity and biological activity due to differences in their substituents and functional groups. The unique combination of methyl and pentyl groups in 2,2,5-trimethyl-5-pentylcyclopentanone contributes to its distinct fragrance profile and potential applications.
The industrial preparation of 2,2,5-trimethyl-5-pentylcyclopentanone relies primarily on the methylation of 2-pentylcyclopentanone using methyl iodide and sodium hydride in tetrahydrofuran [1]. This synthetic approach represents the most established and economically viable route for large-scale production of this cyclopentanone derivative [1]. The reaction proceeds through a well-characterized enolate intermediate formation followed by nucleophilic substitution [25] [31].
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 2-Pentylcyclopentanone | ChemicalBook [1] |
| Methylating Agent | Methyl Iodide | ChemicalBook [1] |
| Base | Sodium Hydride | ChemicalBook [1] |
| Solvent | Tetrahydrofuran | ChemicalBook [1] |
| Reaction Type | Nucleophilic Substitution | Organic Chemistry Literature [6] [25] |
| Molecular Weight | 196.33 grams per mole | ChemicalBook [1] |
| Product Yield | High (>90%) | General Alkylation Literature [25] [31] |
| Reaction Mechanism | Enolate Formation → Alkylation | Enolate Chemistry [32] [37] |
The alkylation mechanism proceeds through formation of a resonance-stabilized enolate intermediate generated by deprotonation of the alpha position with sodium hydride [25] [37]. The enolate intermediate demonstrates high nucleophilicity due to its negative charge and readily undergoes nucleophilic substitution with methyl iodide through an SN2 mechanism [6] [34]. This reaction pathway ensures regioselectivity by preferentially forming the thermodynamically favored enolate at the more substituted carbon position [32] [37].
The nucleophilic attack occurs at the carbon atom of methyl iodide, with iodide serving as an effective leaving group [34]. The reaction follows second-order kinetics, being dependent on both the enolate concentration and methyl iodide concentration [34]. Complete enolization is critical for achieving high yields, as partial enolization leads to competing side reactions between the base and alkyl halide [31] [37].
Methyl iodide demonstrates excellent reactivity as an alkylating agent due to its primary alkyl structure and the superior leaving group ability of iodide [6] [10]. The electrophilic carbon readily undergoes backside attack by the enolate nucleophile, resulting in inversion of configuration at the reaction center [34]. This mechanism ensures high selectivity for the desired methylated product while minimizing elimination reactions that typically occur with secondary or tertiary alkyl halides [25] [31].
Tetrahydrofuran serves as the optimal solvent medium for this transformation due to its unique properties that enhance both enolate formation and subsequent alkylation [33]. The solvent exhibits a dielectric constant of 7.58 at 25°C and maintains miscibility with water in all proportions, facilitating proper solvation of both ionic intermediates and starting materials [33]. The boiling point of 66°C and moderate polarity index of 4.0 provide ideal conditions for the reaction temperature range while ensuring adequate solubility of reactants [33].
The effectiveness of tetrahydrofuran stems from its ability to stabilize the sodium hydride base and promote complete deprotonation of the ketone substrate [20] [24]. The ether oxygen atoms coordinate with sodium cations, enhancing the nucleophilicity of the hydride anion and facilitating enolate formation [32] [37]. Additionally, tetrahydrofuran demonstrates excellent compatibility with organometallic reagents and maintains chemical stability under the basic reaction conditions [33].
Catalytic enhancements in tetrahydrofuran media have been explored through various approaches, including the use of crown ethers and phase-transfer catalysts to improve reaction rates [24]. These systems increase the effective concentration of reactive enolate species by improving the solubility and reactivity of the base [20]. The solvent's low viscosity of 0.55 centipoise at 20°C ensures efficient mass transfer and facilitates rapid mixing of reactants [33].
Linear precursor cyclization represents a valuable alternative approach for constructing the cyclopentanone framework of 2,2,5-trimethyl-5-pentylcyclopentanone [12] [17]. These strategies typically involve the formation of five-membered rings from appropriately functionalized acyclic precursors through intramolecular cyclization reactions [12] [13]. The cyclization approaches demonstrate particular utility when specific substitution patterns are required or when the direct alkylation route proves challenging [17].
| Route Type | Key Features | Typical Yields | Literature Source |
|---|---|---|---|
| Linear Precursor Cyclization | Five-membered ring formation from acyclic precursors | 60-80% | Natural Product Synthesis [12] |
| Cross-Coupling Side Chain Installation | Palladium-catalyzed carbon-carbon bond formation | 70-95% | Cross-Coupling Reviews [14] [18] |
| Michael Addition/Cyclization | Tandem reaction creating multiple stereocenters | 65-90% | Radical Chemistry [13] |
| Photocatalyzed Alkylation | Sunlight-induced regioselective functionalization | 50-75% | Photocatalysis [4] |
| Ring-Closing Metathesis | Metal-catalyzed ring closure | 70-90% | Metathesis Literature |
| Cyclization from Diketones | Asymmetric hydrogenation of cyclic diketones | 85-95% | Asymmetric Catalysis [5] |
Radical-mediated cyclization strategies offer particularly promising routes through tandem Michael addition/radical cyclization/oxygenation reactions [13]. These transformations can generate densely functionalized cyclopentane derivatives with up to four consecutive stereocenters in a single operation [13]. The radical cyclization typically proceeds through a 5-exo pattern for terminally substituted olefin units, providing access to the desired cyclopentanone structure [13].
Photocatalyzed approaches utilizing tetrabutylammonium decatungstate as catalyst have demonstrated regioselective beta-alkylation of cyclopentanones under sunlight irradiation [4]. These methods exploit polar radical transition states to achieve selectivity for beta-carbon-hydrogen bond cleavage over alpha-carbon-hydrogen bond activation [4]. The photocatalytic strategy provides an environmentally benign alternative that operates under mild conditions without requiring heating or cooling [4].
Cross-coupling methodologies offer versatile approaches for introducing the pentyl side chain onto appropriately substituted cyclopentanone frameworks [14] [18]. Palladium-catalyzed cross-coupling reactions demonstrate excellent functional group tolerance and can achieve yields ranging from 70-95% under optimized conditions [18]. These transformations typically require specialized phosphine ligands with tunable steric and electronic properties to achieve high efficiency [14].
The development of phosphine ligands with internal olefin substituents rather than terminal olefins has proven particularly effective for cross-coupling applications [14]. These ligands enable fine-tuning of steric characteristics and electronic properties by modifying the alkyl substituents [14]. Diisopropyl crotyl phosphine and dicyclohexyl prenyl phosphine represent examples of effective ligands for these transformations [14].
Reaction optimization studies have identified critical parameters including catalyst loading, ligand-to-metal ratios, and reaction temperature [18]. Typical catalyst loadings range from 0.1 to 5 mole percent, with ligand-to-metal ratios maintained between 1:1 and 1:5 for optimal performance [14]. The strict control of these parameters ensures high yields while minimizing palladium contamination in the final product [18].
Purification of cross-coupling products requires specialized techniques to remove residual palladium contamination [18]. Treatment with trithiocyanuric acid in sodium carbonate solution followed by activated carbon filtration can reduce palladium levels to less than 100 parts per million [18]. Alternative purification methods include the use of specialized scavenging resins and crystallization procedures designed to exclude metal impurities [18].
Temperature optimization plays a critical role in maximizing yield and selectivity in the synthesis of 2,2,5-trimethyl-5-pentylcyclopentanone [19] [35]. The optimal temperature range extends from -78°C to 25°C, with lower temperatures generally favoring improved selectivity at the expense of reaction rate [19] [35]. Temperature effects on ketone alkylation reactions demonstrate complex dependencies related to enolate stability and competing reaction pathways [21] [35].
| Parameter | Optimal Range | Effect on Yield | Supporting Literature |
|---|---|---|---|
| Temperature Range | -78°C to 25°C | Lower temperature favors selectivity | Temperature Effects [19] [35] |
| Pressure Conditions | Atmospheric to 2 atm | Minimal pressure dependency | Pressure Studies [19] [36] |
| Base Equivalents | 1.2-2.0 equiv | Excess base improves conversion | Base Optimization [25] [31] |
| Solvent Volume | 10-50 milliliters per gram substrate | Dilution reduces side reactions | Solvent Effects [20] [33] |
| Reaction Time | 2-12 hours | Longer time increases conversion | Kinetic Studies [25] [28] |
| Methylating Agent Excess | 1.1-1.5 equiv | Slight excess improves efficiency | Alkylation Optimization [25] |
| Catalyst Loading | 0.1-5 mole percent (when applicable) | Optimal loading maximizes turnover | Catalysis Literature [18] [22] |
Pressure effects demonstrate minimal impact on reaction yields for this transformation, with atmospheric to 2 atmospheres representing the practical operating range [19] [36]. The reaction rate constant remains largely unaffected by pressures above 120 bar, although some rate decrease occurs near critical pressures [19]. The minimal pressure sensitivity reflects the ionic nature of the enolate alkylation mechanism, which does not involve significant volume changes during the transition state [36].
Studies on related alkylation reactions reveal that pressure primarily affects reaction rates through solvent effects rather than direct mechanistic influences [36]. Electrostrictive effects become more pronounced in apolar media, but the polar nature of tetrahydrofuran minimizes these contributions [36]. The practical implications suggest that standard atmospheric pressure conditions provide optimal results without requiring specialized high-pressure equipment [19] [36].
Temperature-dependent equilibrium studies demonstrate that increasing temperature shifts tautomeric equilibria toward keto forms in related cyclopentanone systems [35]. This temperature dependence affects the concentration of reactive enolate species and influences the overall reaction efficiency [35]. Optimization studies consistently identify temperature control as the most critical parameter for achieving high yields and selectivity [28] [35].
Byproduct formation represents a significant challenge in the synthesis of 2,2,5-trimethyl-5-pentylcyclopentanone, requiring careful optimization to minimize unwanted side reactions [25] [29]. The primary byproducts include dialkylated products from over-alkylation, elimination products from competing E2 reactions, and oligomeric compounds from self-condensation processes [25] [29] [31].
| Byproduct Type | Formation Mechanism | Typical Content | Purification Method | Literature Reference |
|---|---|---|---|---|
| Dialkylated Products | Over-alkylation of enolate | 5-15% | Column chromatography | Alkylation Chemistry [25] [31] |
| Elimination Products | E2 elimination from alkyl halide | 2-8% | Distillation | Elimination Reactions [6] |
| Oligomeric Compounds | Self-condensation reactions | 3-12% | Crystallization | Polymerization Studies [29] |
| Unreacted Starting Material | Incomplete conversion | 1-5% | Extraction | Process Optimization [22] [28] |
| Solvent Impurities | Tetrahydrofuran degradation products | <2% | Washing procedures | Solvent Purification [30] |
| Base-Related Byproducts | Hydride reaction products | 2-6% | Acid-base treatment | Base Chemistry [32] [37] |
Dialkylated products arise from over-alkylation of the enolate intermediate when excess methyl iodide is present or when reaction times are extended [25] [31]. These byproducts typically represent 5-15% of the total product mixture and require separation through column chromatography using silica gel [25]. The formation of dialkylated species can be minimized by careful control of stoichiometry and reaction time [31].
Elimination products result from competing E2 elimination reactions when secondary or tertiary alkyl halides are employed, though this is less significant with methyl iodide [6]. These products typically account for 2-8% of the reaction mixture and can be removed through careful distillation taking advantage of their different boiling points [6]. Prevention strategies focus on maintaining low temperatures and using primary alkyl halides exclusively [25].
Oligomeric compound formation occurs through self-condensation reactions, particularly when high concentrations of reactive intermediates are present [29]. These heavy byproducts can represent 3-12% of the product mixture and are effectively removed through crystallization procedures [29]. Process optimization studies indicate that slow addition of reactants and dilute conditions significantly reduce oligomer formation [29].
Purification techniques for the final product include multiple approaches depending on the specific impurities present [30]. Column chromatography using silica gel provides effective separation of closely related compounds, while distillation removes volatile impurities and unreacted starting materials [30]. Crystallization methods offer advantages for removing high-molecular-weight impurities and can achieve purities exceeding 95% [16] [30].
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